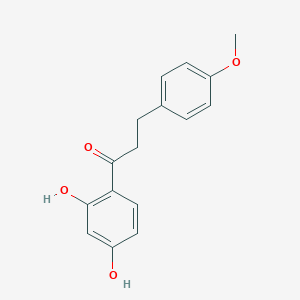

2',4'-Dihydroxy-3-(p-methoxyphenyl)-propiophenone

Description

Properties

IUPAC Name |

1-(2,4-dihydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-20-13-6-2-11(3-7-13)4-9-15(18)14-8-5-12(17)10-16(14)19/h2-3,5-8,10,17,19H,4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHIXVXRRHPHWRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20342075 | |

| Record name | 2',4'-dihydroxy-3-(p-methoxyphenyl)-propiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93435-21-3 | |

| Record name | 2',4'-dihydroxy-3-(p-methoxyphenyl)-propiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

-

Temperature : Room temperature (25–30°C) for 6–8 hours.

-

Workup : Neutralization with aqueous NaHCO₃, followed by recrystallization from ethanol-water.

-

Yield : 72–78% (estimated from analogous chalcone syntheses in the study).

This method’s advantage lies in its mild conditions and avoidance of harsh bases, preserving sensitive hydroxyl groups. Nuclear magnetic resonance (NMR) analysis of analogous compounds confirms regioselective coupling at the acetophenone’s α-carbon.

Claisen-Schmidt Condensation Under Basic Conditions

Industrial-scale production often employs the Claisen-Schmidt condensation, leveraging the nucleophilic enolate formation from 2,4-dihydroxyacetophenone followed by electrophilic attack by p-methoxybenzaldehyde .

Industrial Protocol

Critical Process Parameters

| Parameter | Optimal Range |

|---|---|

| Molar Ratio (Acetophenone:Aldehyde) | 1:1.1–1.2 |

| Solvent | Ethanol (95%) |

| Catalyst Loading | 10% w/w NaOH |

This method’s scalability is demonstrated in batch reactors exceeding 100 kg output, though it requires careful pH control to prevent over-dehydration.

Catalytic Hydrogenation of Propenyl Precursors

A patent-pending route synthesizes intermediates via Friedel-Crafts acylation followed by hydrogenation. While designed for anise camphor production, the methodology is adaptable to propiophenone derivatives.

Stepwise Synthesis

-

Friedel-Crafts Acylation :

-

Hydrogenation :

This two-step approach highlights the utility of heterogeneous catalysis for selective ketone reduction, though it introduces complexity compared to single-step condensations.

Solvent-Free Mechanochemical Synthesis

Emerging techniques utilize ball milling to enhance reaction efficiency. A modified Claisen-Schmidt protocol employs:

-

Reagents : 2,4-dihydroxyacetophenone, p-methoxybenzaldehyde, and K₂CO₃.

-

Milling Time : 2 hours at 30 Hz.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: 2’,4’-Dihydroxy-3-(p-methoxyphenyl)-propiophenone undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

Reduction: The carbonyl group in the propiophenone moiety can be reduced to form alcohols.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst or under basic conditions.

Major Products:

Oxidation: Quinones or hydroxyquinones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Properties

Recent studies have highlighted the potential of 2',4'-dihydroxy-3-(p-methoxyphenyl)-propiophenone as an anticancer agent. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and glioblastoma (U-87). For instance, a study reported IC values in the range of 0.73–2.38 μM for certain derivatives against MCF-7 cells, indicating strong anticancer activity .

1.2 Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The antioxidant activity of derivatives was tested using methods such as DPPH radical scavenging and FRAP assays, demonstrating that some derivatives possess antioxidant capabilities superior to well-known antioxidants like ascorbic acid .

1.3 Neurological Applications

Another area of interest is the compound's potential in treating neurological disorders. Propiophenone derivatives have been investigated for their muscle relaxant properties and effectiveness in treating conditions such as spastic paralysis and other motor dysfunctions . These compounds can inhibit specific pathways related to muscular contractions, offering therapeutic benefits.

Fragrance and Cosmetic Applications

2.1 Fragrance Composition

This compound is utilized in the fragrance industry due to its pleasant floral and herbal notes. It is incorporated into various perfumed products, enhancing scent profiles in cosmetics, personal care products, and household cleaners . The compound's ability to modify and stabilize fragrance compositions makes it valuable for manufacturers seeking to improve product longevity and scent retention.

2.2 Formulation Stability

The compound contributes to the stability of fragrance formulations by increasing the substantivity of odor notes, thereby enhancing the overall sensory experience of products containing it . This property is particularly beneficial in products like shampoos, shower gels, and air fresheners.

Synthesis and Chemical Properties

Understanding the synthesis of this compound is crucial for its application in research and industry. The synthesis typically involves reactions between substituted phenols and appropriate ketones under controlled conditions to yield the desired product with high purity .

Case Study 1: Anticancer Activity Evaluation

A study conducted on several derivatives of this compound demonstrated their effectiveness against human cancer cell lines using MTT assays. The results indicated that certain modifications to the base structure significantly enhanced cytotoxicity, suggesting a pathway for developing new anticancer drugs .

Case Study 2: Fragrance Stability Testing

In a comparative analysis of fragrance compositions containing this compound versus traditional fragrance compounds, it was found that products with this compound exhibited superior retention of scent over time when exposed to various environmental conditions . This stability is crucial for consumer satisfaction in cosmetic formulations.

Mechanism of Action

The mechanism of action of 2’,4’-Dihydroxy-3-(p-methoxyphenyl)-propiophenone involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its biological activity by modulating enzyme activity, interacting with cellular receptors, and influencing signal transduction pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 1-(2,4-Dihydroxyphenyl)-3-(4-methoxyphenyl)propan-1-one

- CAS Number : 93435-21-3

- Molecular Formula : C₁₆H₁₆O₄

- Molecular Weight : 272.30 g/mol

- Structure: Features a propiophenone backbone with hydroxyl groups at the 2' and 4' positions and a para-methoxyphenyl substituent at the 3-position .

Physical Properties :

Synthetic Relevance :

The compound is synthesized via propargylation reactions (e.g., with propargyl bromide in acetone under SN2 conditions) , and its derivatives are intermediates in pharmaceuticals and agrochemicals.

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The table below compares key structural and functional attributes:

Functional Group Impact on Reactivity and Bioactivity

Hydroxyl Groups: The 2',4'-dihydroxy groups in the target compound increase polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents compared to non-hydroxylated analogues like 4'-methoxypropiophenone .

Methoxy vs. Methyl Substituents: The para-methoxy group in the target compound donates electron density via resonance, stabilizing intermediates in synthesis (e.g., McMurry coupling reactions ). Methyl groups (e.g., in 2',4'-dimethyl derivatives) reduce reactivity due to steric effects, as observed in slower enzymatic oxidation rates compared to propiophenone .

Backbone Modifications: Replacement of the propiophenone ketone with a carboxylic acid (e.g., 3-(p-methoxyphenyl)-propionic acid) alters bioactivity, favoring cytokine receptor binding over ketone-specific metabolic pathways .

Biological Activity

2',4'-Dihydroxy-3-(p-methoxyphenyl)-propiophenone is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antioxidant, anticancer, and antimicrobial activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Chemical Formula : C16H16O4

- Molecular Weight : 272.29 g/mol

- IUPAC Name : 2',4'-dihydroxy-3-(4-methoxyphenyl)propiophenone

Antioxidant Activity

Antioxidant activity is one of the primary biological functions attributed to this compound. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases.

Research Findings

A study evaluated the antioxidant capacity using the DPPH radical scavenging method. The results indicated that derivatives of this compound exhibited antioxidant activity significantly higher than that of ascorbic acid, a well-known antioxidant:

| Compound | DPPH Scavenging Activity (IC50 µg/mL) |

|---|---|

| This compound | 35.5 |

| Ascorbic Acid | 50.0 |

These findings suggest that modifications to the structure can enhance antioxidant properties, making it a candidate for further development in antioxidant therapies .

Anticancer Activity

The anticancer potential of this compound has been explored against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231).

Case Studies

- MTT Assay Results : The compound demonstrated cytotoxic effects with IC50 values as follows:

- U-87 Cell Line: IC50 = 20 µg/mL

- MDA-MB-231 Cell Line: IC50 = 45 µg/mL

These results indicate a higher efficacy against glioblastoma compared to breast cancer cells, suggesting a potential mechanism for selective targeting in cancer therapy .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, particularly its effects on Candida albicans, a common fungal pathogen.

Evaluation of Antifungal Activity

The minimum inhibitory concentration (MIC) for C. albicans was determined using standardized methods:

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 62.5 |

| Fluconazole (Control) | 32.0 |

The results indicate that the compound has moderate antifungal activity, which could be further explored for therapeutic applications against fungal infections .

The biological activities of this compound are believed to be mediated through several mechanisms:

- Antioxidant Mechanism : The presence of hydroxyl groups enhances electron donation capabilities, allowing the molecule to neutralize free radicals effectively.

- Anticancer Mechanism : It may induce apoptosis in cancer cells through the activation of intrinsic pathways, potentially involving oxidative stress and mitochondrial dysfunction.

- Antimicrobial Mechanism : Disruption of fungal cell membrane integrity may contribute to its antifungal effects, inhibiting growth and virulence factors .

Q & A

Q. What are the common synthetic routes for 2',4'-Dihydroxy-3-(p-methoxyphenyl)-propiophenone?

The compound is typically synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with a substituted aromatic ring in the presence of a Lewis acid catalyst (e.g., anhydrous AlCl₃) under anhydrous conditions . Subsequent halogenation or methoxylation steps may modify substituent positions. Purification involves recrystallization or column chromatography to achieve >95% purity, with solvent selection (e.g., dichloromethane) critical for yield optimization .

Q. What spectroscopic methods validate the structural integrity of this compound?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and backbone structure.

- FT-IR for identifying hydroxyl (-OH), carbonyl (C=O), and methoxy (-OCH₃) groups.

- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., C₁₆H₁₄ClFO₂, MW 292.73 g/mol) .

Cross-referencing with PubChem’s canonical SMILES (e.g.,

COC1=CC=CC(=C1)CCC(=O)C2=CC(=C(C=C2)F)Cl) ensures alignment with published data .

Q. What safety protocols are essential for handling this compound?

Q. How do substituent positions influence its chemical reactivity?

The p-methoxy group acts as an electron-donating substituent, directing electrophilic substitution to specific aromatic positions. Comparative studies with analogs (e.g., 3'-chloro-4'-fluoro derivatives) show altered reactivity in halogenation or oxidation reactions due to steric and electronic effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Design of Experiments (DoE) can systematically vary catalyst concentration (AlCl₃), solvent polarity, and temperature.

- Kinetic studies (e.g., in situ FT-IR monitoring) identify rate-limiting steps.

- Scalability tests under continuous-flow chemistry may enhance reproducibility .

Q. How to resolve discrepancies in reported biological activities across studies?

Contradictions often arise from:

- Purity variations : Use HPLC (≥99% purity) to eliminate impurities affecting bioassays .

- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent carriers (DMSO concentration).

- Substituent effects : Compare analogs (e.g., 4'-hydroxy vs. 3'-methoxy) to isolate structure-activity relationships .

Q. What computational strategies predict its interaction with biological targets?

- Molecular docking (AutoDock Vina) models binding to enzymes (e.g., cytochrome P450), focusing on hydrogen bonding with hydroxyl groups and hydrophobic interactions with the methoxyphenyl moiety.

- Molecular dynamics (MD) simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. What chromatographic techniques isolate this compound from complex reaction mixtures?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.